molecular formula C14H12N2O2S B2366022 (6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid CAS No. 68347-94-4

(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid

Cat. No.: B2366022
CAS No.: 68347-94-4
M. Wt: 272.32
InChI Key: BHXWJRQCXKXWKG-UHFFFAOYSA-N
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Description

(6-p-Tolyl-imidazo[2,1-b]thiazol-3-yl)-acetic acid is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a p-tolyl (4-methylphenyl) group at the 6-position and an acetic acid moiety at the 3-position.

Properties

IUPAC Name

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)12-7-16-11(6-13(17)18)8-19-14(16)15-12/h2-5,7-8H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXWJRQCXKXWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid, with the CAS number 68347-94-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₄H₁₂N₂O₂S
  • Molecular Weight : 272.327 g/mol
  • Structure : The compound features an imidazo[2,1-b]thiazole core, which is known for its diverse biological activities.

The biological activity of (6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Similar compounds have shown antiviral properties against viruses such as Parvovirus B19. The mechanism involves inhibition of viral replication and cell viability in specific cell lines, indicating that structural modifications can enhance activity against viral pathogens .
  • Anticancer Properties : Research has demonstrated that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. For instance, derivatives with specific substitutions showed IC₅₀ values ranging from 8.38 µM to 82.55 µM against various cancer cell lines (e.g., MCF-7) . The anticancer mechanism often involves apoptosis induction and modulation of cell signaling pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of antimalarial and anticancer activities. Studies suggest that modifications to the thiazole ring can enhance enzyme binding affinity .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC₅₀ (µM)Reference
AntiviralParvovirus B19Not specified
AnticancerMCF-7 Cell Line8.38 - 82.55
Enzyme InhibitionVarious EnzymesVariable

Case Studies

  • Antiviral Activity Study : A study synthesized derivatives of imidazo[2,1-b]thiazole and tested their effects on viral replication in UT7/EpoS1 cells. Some compounds exhibited significant inhibition of viral replication, suggesting that structural variations are crucial for enhancing antiviral efficacy .
  • Anticancer Activity Evaluation : Another investigation focused on a series of imidazo[2,1-b]thiazole derivatives against different cancer cell lines. The study revealed that specific substitutions at the imidazole and thiazole positions significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Enzyme Inhibition Research : Research into enzyme inhibitors highlighted the importance of structural modifications in enhancing biological activity against malaria-causing parasites. The study indicated that certain thiazole derivatives showed promising antimalarial properties with low cytotoxicity in liver cell lines .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the phenyl ring (e.g., halogen, nitro, methyl) and modifications to the imidazothiazole core (e.g., saturation, fused rings). These alterations significantly influence physicochemical properties such as molecular weight, lipophilicity (logP), and hydrogen-bonding capacity (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Weight (g/mol) logP* Hydrogen Bond Donors/Acceptors
(6-p-Tolyl-imidazo[2,1-b]thiazol-3-yl)-acetic acid 4-methylphenyl 268.31 (calculated) ~2.1 1 / 4
[6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 4-chlorophenyl 292.74 ~2.8 1 / 4
[6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 4-fluorophenyl 276.04 ~2.3 1 / 4
(5,6-Dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid Saturated core 184.22 ~-0.4 1 / 4

*logP values estimated based on substituent contributions.

  • Tolyl vs. This may enhance bioavailability in biological systems .
  • Core Saturation : The 5,6-dihydro variant () exhibits a 33% lower molecular weight and significantly reduced logP (-0.4), suggesting improved metabolic stability but weaker membrane penetration .

Table 2: Comparative Bioactivity Profiles

>->
Compound Class Key Activities Notable Derivatives
Chlorophenyl Derivatives - Antibacterial (MIC: 8–32 µg/mL vs. S. aureus, E. coli)
- Antitubercular (IC₅₀: ~10 µM)
N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides
Nitrophenyl Derivatives - Antifungal (MIC: 4–16 µg/mL vs. C. albicans)
- Antibacterial (MIC: 16–64 µg/mL)
N2-cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide (2c)
Bromophenyl Derivatives - Cytotoxic (GI₅₀: <1 µM vs. PC-3 prostate cancer)
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Arylidenehydrazides (3a-3i)
Tolyl Derivatives Data limited; predicted intermediate lipophilicity may balance membrane permeability and target binding. N/A
  • Antimicrobial Activity : Nitro- and chlorophenyl derivatives exhibit superior antifungal and antibacterial activity compared to bromophenyl analogs, likely due to stronger electron-withdrawing effects enhancing target interactions .
  • Anticancer Activity : Bromophenyl derivatives (e.g., 3c in ) show marked cytotoxicity (log₁₀GI₅₀ < -8.00) against prostate cancer, attributed to enhanced hydrophobic interactions with VEGFR-2 .

Computational and Docking Insights

  • CXCR4/VEGFR-2 Binding : Docking studies highlight that bromophenyl derivatives exhibit stronger binding (e.g., -9.17 kcal/mol for 6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole) compared to phytoconstituents like ellagic acid (-6.10 kcal/mol). The tolyl group’s methyl moiety may mimic hydrophobic pockets in kinase targets, though direct data is lacking .

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